Upadacitinib

Content Navigation

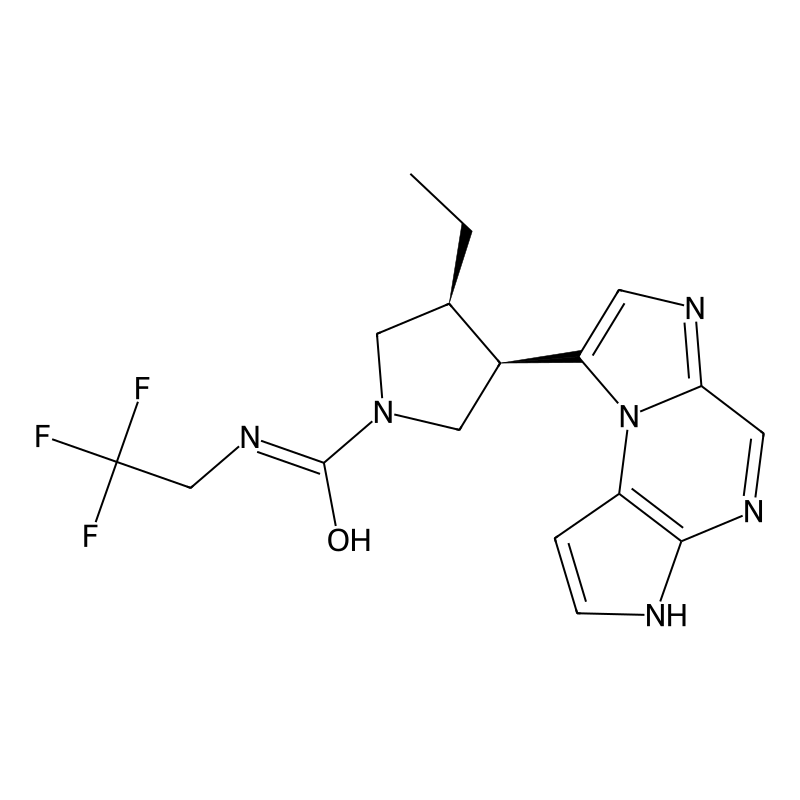

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Upadacitinib pharmacodynamics and pharmacokinetics

Pharmacodynamics (PD) and Mechanism of Action

Upadacitinib exerts its therapeutic effect by reversibly inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases involved in the signaling of numerous cytokines [1] [2] [3].

- JAK-STAT Pathway Inhibition: The drug functions as an adenosine triphosphate (ATP)-competitive inhibitor [2]. It binds to the JAK enzymes, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins [1] [3]. This inhibition blocks the transduction of pro-inflammatory cytokine signals into the cell nucleus, thereby modulating the immune response [4].

- Enzymatic and Cellular Selectivity: A key characteristic of this compound is its selectivity for JAK1. Data from enzymatic assays show it inhibits JAK1 with a half-maximal inhibitory concentration (IC₅₀) of 0.043 μM, which is significantly more potent than its inhibition of JAK2 (IC₅₀ = 0.12 μM), JAK3 (IC₅₀ = 2.3 μM), and TYK2 (IC₅₀ = 4.7 μM) [2]. In cellular assays, this translates to a greater than 40-fold, 130-fold, and 190-fold selectivity for JAK1 over JAK2, JAK3, and TYK2, respectively [2]. This selective profile was designed to improve the therapeutic window by targeting cytokines involved in pathological inflammation while potentially minimizing effects on other pathways.

- Biomarker Corroboration: PK/PD analyses in Phase 1 studies confirmed greater in vivo potency for inhibiting IL-6-induced phosphorylation of STAT3 (a measure of JAK1 activity) compared to IL-7-induced phosphorylation of STAT5 (a measure of JAK1/3 activity), consistent with the in vitro selectivity data [5] [2].

The diagram below illustrates how this compound disrupts the JAK-STAT signaling pathway.

This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pharmacokinetics (PK) Profile

This compound has a well-characterized pharmacokinetic profile that supports once-daily dosing with its extended-release (ER) formulation [5] [2] [3].

The table below summarizes its key pharmacokinetic parameters:

| Parameter | Description | Source / Conditions |

|---|---|---|

| Tₘₐₓ (Median) | 2–4 hours (ER tablet) [1] [2] | Steady state |

| ~1 hour (oral solution) [6] | ||

| Bioavailability | Not fully characterized [3] | |

| Effect of Food | No clinically relevant effect on AUC or Cₘₐₓ (ER tablet) [3] | |

| Protein Binding | ~52% [1] [3] | |

| Vd (Volume of Distribution) | ~224 L (in a 74 kg RA patient) [3] | |

| Main Metabolic Pathway | CYP3A4 [1] [2] [3] | |

| Secondary Metabolic Pathway | CYP2D6 [1] [3] | |

| Half-life (Harmonic Mean) | 8–14 hours (ER tablet) [1] [2] | |

| ~2-5 hours (oral solution, pediatric) [6] | ||

| Major Route of Elimination | Feces (~38% as unchanged drug) [1] [3] | |

| Minor Route of Elimination | Urine (~24% as unchanged drug) [1] [3] |

Key characteristics of its PK include:

- Dose Proportionality: this compound exhibits a dose-proportional PK profile over the therapeutic dose range [3].

- Metabolism and Excretion: It is primarily metabolized by CYP3A4, and to a lesser extent by CYP2D6 [1] [3]. The majority of an administered dose is excreted unchanged in the feces, with renal elimination playing a smaller role [1] [3].

- Formulation Considerations: The extended-release (ER) tablet was developed to enable once-daily dosing. An In Vitro-In Vivo Correlation (IVIVC) model was established and validated to support post-approval manufacturing changes, demonstrating that formulations at the dissolution specification boundaries were predicted to have comparable efficacy and safety to the target formulation [5].

Key Experimental Protocols in Development

Model-Informed Drug Development (MIDD) approaches were critical throughout this compound's clinical program [5].

Phase 1: Biomarker PK/PD Analysis

- Methodology: In Phase 1 studies, blood samples were collected from healthy subjects and patients to measure plasma this compound concentrations and ex vivo PD biomarkers. One key PD assay involved stimulating blood samples with cytokines like IL-6 and IL-7 and measuring the inhibition of STAT phosphorylation (pSTAT3 and pSTAT5) via flow cytometry. A direct within-study comparison with tofacitinib was used as a benchmark to guide Phase 2 dose selection [5].

- Outcome: This approach demonstrated that this compound 3 mg BID (IR formulation) had comparable effects on IL-6-induced pSTAT3 to tofacitinib 5 mg BID, confirming its higher potency and helping to de-risk the choice of doses for future studies [5].

Phase 1: Concentration-QT Analysis

- Methodology: To assess the drug's potential to prolong the QT interval, data from single- and multiple-ascending dose Phase 1 studies were analyzed using a concentration-QT analysis. In the absence of a pharmacological positive control like moxifloxacin, the study used the known QT effect of food consumption as a positive control to establish assay sensitivity [5].

- Outcome: The analysis demonstrated a lack of QT prolongation risk at therapeutic exposures. This analysis was accepted by regulators in lieu of a standalone Thorough QT (TQT) study, saving significant time and resources [5].

Formulation Bridging and Phase 3 Dose Selection

- Methodology: Phase 2 trials used a twice-daily (BID) immediate-release (IR) formulation. To transition to a once-daily (QD) extended-release (ER) formulation for Phase 3, population PK analyses were conducted. These models integrated PK data from both the IR and ER formulations. Simulations were then performed to identify ER QD doses that provided comparable daily exposure to the effective IR BID doses. Additionally, exposure-response models developed from Phase 2 efficacy data were used to simulate the expected efficacy of the proposed ER QD regimens [5].

- Outcome: These modeling and simulation activities successfully supported the decision to advance the ER QD formulation directly into Phase 3 trials without a dedicated Phase 2 formulation trial, accelerating the development timeline [5].

Clinical Dosing and Exposure Relationships

This compound dosing is tailored to the specific indication, often involving higher induction doses for gastrointestinal diseases followed by lower maintenance doses.

The table below summarizes the approved dosing and associated exposures for key indications:

| Indication | Phase / Regimen | Dose | AUCinf (Mean) | Cₘₐₓ (Mean) |

|---|---|---|---|---|

| Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis | Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL |

| Atopic Dermatitis | Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL |

| Maintenance | 30 mg QD | 543 ng·h/mL | 71.8 ng/mL | |

| Ulcerative Colitis & Crohn's Disease | Induction (UC: 8 wks; CD: 12 wks) | 45 mg QD | 752 ng·h/mL | 90.7 ng/mL |

| Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL | |

| Maintenance | 30 mg QD | 543 ng·h/mL | 71.8 ng/mL |

Source for PK parameters: [2]. AUCinf = Area Under the Curve from time zero to infinity; Cₘₐₓ = Maximum plasma concentration; QD = Once daily.

Furthermore, population PK and exposure-response analyses from Phase 3 trials supported dosing recommendations in special populations, showing that mild or moderate renal impairment or hepatic impairment (Child-Pugh A or B) do not necessitate dose adjustments for most indications [5] [1] [7].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical, and translational ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. RINVOQ® (this compound) Mechanism of Action [rinvoqhcp.com]

- 5. Model‐Informed Paradigm in Drug Development—An End‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Efficacy, and Safety of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Rx) [reference.medscape.com]

Upadacitinib safety profile systematic review

Integrated Safety Profile Across Indications

A large descriptive analysis pooling data from 16 clinical trials (data cutoff August 15, 2024) provides a comprehensive overview of upadacitinib's safety across its approved indications. The analysis included 8,632 patients over 27,164.2 patient-years of exposure [1].

The table below summarizes the exposure-adjusted incidence rates (per 100 patient-years) for key adverse events of special interest [1].

| Adverse Event of Special Interest | Incidence Rate Range (per 100 PY) | Notes |

|---|---|---|

| Any Treatment-Emergent Adverse Event (TEAE) | 112.0 (AS) to 401.1 (RA) | Variation likely due to population differences [1] |

| Serious TEAEs | 4.5 (AD) to 11.0 (UC) | [1] |

| TEAEs Leading to Discontinuation | 2.9 (AS) to 8.3 (UC) | [1] |

| Serious Infection | 1.3 to 4.6 | [1] |

| Herpes Zoster | 2.4 to 6.6 | Higher in RA and PsA vs. active comparators [1] |

| Malignancy (excluding NMSC) | 0.2 to 0.9 | [1] |

| Non-Melanoma Skin Cancer (NMSC) | 0 to 1.4 | Higher in RA and PsA vs. active comparators [1] |

| Major Adverse Cardiovascular Event (MACE) | 0 to 0.5 | [1] |

| Venous Thromboembolism (VTE) | 0 to 0.9 | [1] |

| Elevated Creatine Kinase | 0 to 9.2 | Higher in RA and PsA vs. active comparators [1] |

This integrated analysis concluded that the safety profile of this compound was consistent with previous reports and remained stable over time, supporting its long-term use in chronic conditions [1].

Dose-Dependent Adverse Events

A 2025 systematic review and meta-analysis of 18 randomized controlled trials provides further insight into risks compared to placebo and highlights dose-dependent relationships for certain AEs [2].

The table below shows the spectrum of adverse events with different this compound doses versus placebo [2].

| Adverse Event | This compound 15 mg vs. Placebo | This compound 30 mg vs. Placebo |

|---|---|---|

| Any Adverse Event | Significantly Higher | Significantly Higher |

| Herpes Zoster | Significantly Higher | Significantly Higher |

| Hepatic Disorder | Significantly Higher | Significantly Higher (Dose-dependent) |

| Increased Creatine Phosphokinase | Significantly Higher | Significantly Higher |

| Neutropenia | Significantly Higher | Significantly Higher (Dose-dependent) |

| Acne | Significantly Higher | Significantly Higher (Dose-dependent) |

| Any Infection | Not Significant | Significantly Higher |

| Serious Infection | Not Significant | Significantly Higher |

| Lymphopenia | Not Significant | Significantly Higher |

| Malignancy (excluding NMSC) | Not Significant | Significantly Higher |

| MACE, VTE, Renal Dysfunction, NMSC | No Significant Association | No Significant Association |

This meta-analysis found that the risks of hepatic disorder, neutropenia, and acne exhibited a clear dose-dependent relationship [2].

Mechanism of Action and Safety Implications

This compound is an oral, selective, and reversible inhibitor of the Janus kinase (JAK) family of enzymes, with greater inhibitory potency for JAK1 relative to JAK2, JAK3, and TYK2 [3] [4]. It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammatory diseases [3] [5].

The diagram below illustrates the mechanism of JAK-STAT pathway inhibition.

Figure 1: this compound inhibits cytokine signaling by targeting JAK enzymes, preventing STAT protein phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of pro-inflammatory genes. [3] [4] [5]

This selectivity for JAK1 is thought to influence its efficacy and safety profile, potentially offering a different benefit-risk balance compared to less selective JAK inhibitors [3] [2].

Data Sources and Methodologies

The safety profile is characterized by several data sources, each with distinct methodologies.

| Source Type | Description | Key Methodologies |

|---|---|---|

| Clinical Trial Integrated Analysis [1] | Pre-marketing and post-marketing trial data; controlled, systematic. | Pooled data from 16 Phase 3 trials; TEAEs reported as exposure-adjusted incidence rates per 100 patient-years. |

| Systematic Review & Meta-Analysis [2] | Statistically combines results from multiple RCTs; high level of evidence. | Pre-registered protocol (PROSPERO); searched PubMed, EMBASE, Cochrane; used Cochrane Risk of Bias tool; calculated pooled risk ratios (Mantel-Haenszel). |

| Pharmacovigilance Studies (FAERS) [6] [7] [8] | Post-marketing real-world data; detects potential signals. | Disproportionality analysis using ROR, PRR; data mined from public FAERS database; identifies "signals" of disproportionate reporting. |

Clinical Implications and Recommendations

For clinicians and researchers, the following points are critical:

- Vigilance for Common AEs: Be alert for herpes zoster, acne, elevated CPK, and neutropenia, which occur at higher rates with this compound than placebo. Hepatic disorder, neutropenia, and acne appear to be dose-dependent [2].

- Serious Infection Risk: The risk of serious infections exists across all JAK inhibitors. Patients should be closely monitored, and active tuberculosis and invasive fungal infections should be ruled out before and during therapy [1] [4] [5].

- Patient-Specific Risk Assessment: The meta-analysis did not find a significant association with MACE, VTE, or renal dysfunction, but the FDA Boxed Warning for the JAK inhibitor class remains. A patient's individual cardiovascular and cancer risk should be evaluated before treatment [2] [4].

- Real-World Signals: Pharmacovigilance studies suggest monitoring for unexpected events like renal, urinary, and reproductive system disorders, though clinical relevance requires confirmation [6] [7].

References

- 1. Safety Profile of this compound: Descriptive Analysis in Over ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety profile and dose-dependent adverse events of ... [frontiersin.org]

- 3. This compound: Mechanism of action, clinical, and translational ... [pmc.ncbi.nlm.nih.gov]

- 4. RINVOQ® (this compound) Mechanism of Action [rinvoqhcp.com]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. A Pharmacovigilance Study Based on the FAERS Database [pubmed.ncbi.nlm.nih.gov]

- 7. A real-world pharmacovigilance analysis of FDA adverse ... [frontiersin.org]

- 8. Disproportionality analysis of this compound-related adverse ... [pubmed.ncbi.nlm.nih.gov]

Upadacitinib dose-dependent adverse events

Adverse Events by Dose vs. Placebo

| Adverse Event | Upadacitinib 15 mg vs Placebo | This compound 30 mg vs Placebo | Dose-Dependent Relationship |

|---|---|---|---|

| Any Adverse Event | Significantly higher [1] | Significantly higher [1] | Not Specified |

| Hepatic Disorder | Significantly higher [1] | Significantly higher [1] | Yes [1] |

| Neutropenia | Significantly higher [1] | Significantly higher [1] | Yes [1] |

| Acne | Significantly higher [1] | Significantly higher [1] | Yes [1] |

| Herpes Zoster | Significantly higher [1] | Significantly higher [1] | Not Specified |

| Increased Creatine Phosphokinase (CPK) | Significantly higher [1] | Significantly higher [1] | Not Specified |

| Lymphopenia | No significant difference [1] | Significantly higher [1] | Not Specified |

| Any Infection | No significant difference [1] | Significantly higher [1] | Not Specified |

| Serious Infection | No significant difference [1] | Significantly higher [1] | Not Specified |

Adverse Events with No Significant Association

The same 2025 meta-analysis found that, across the included trials, this compound treatment was not significantly associated with an elevated risk of the following serious AEs compared to placebo [1]:

- Renal dysfunction

- Non-melanoma skin cancer (NMSC)

- Major Adverse Cardiovascular Events (MACE)

- Venous Thromboembolic Events (VTE)

Detailed Methodologies of Key Studies

For research and development professionals, understanding the experimental design of the foundational studies is crucial. The following table outlines the protocols of the core analysis and a representative long-term extension study.

| Study Component | Systematic Review & Meta-Analysis [1] | SELECT-NEXT Long-Term Extension (LTE) [2] |

|---|---|---|

| Objective | Assess safety profile & dose-dependent AEs of this compound [1]. | Evaluate long-term efficacy and safety of this compound over 5 years in RA patients [2]. |

| Data Sources | PubMed, EMBASE, Cochrane Library [1]. | Data from the Phase 3 SELECT-NEXT trial and its LTE [2]. |

| Study Selection | RCTs with safety data on this compound 15 mg or 30 mg vs. placebo in autoimmune diseases [1]. | Patients with RA and inadequate response to csDMARDs [2]. |

| Patients & Exposure | 18 RCTs; 9,547 patients (5,907 on this compound; 3,640 on placebo) [1]. | 611 patients entered the LTE; total treatment up to 5 years [2]. |

| Intervention/Comparator | This compound 15 mg & 30 mg vs. Placebo [1]. | This compound 15 mg or 30 mg QD; patients initially on placebo switched to UPA at week 12 [2]. |

| Safety Outcomes | AEs, serious AEs, AEs leading to discontinuation, specific AEs (e.g., infections, hepatic, renal, MACE, VTE, etc.) [1]. | Treatment-emergent AEs (TEAEs), laboratory parameters, MACE, VTE, malignancies [2]. |

| Statistical Analysis | Pooled Risk Ratios (RR) using Mantel-Haenszel method; fixed/random-effects models based on heterogeneity (I²) [1]. | Descriptive analysis of AEs and efficacy outcomes; exposure-adjusted event rates (EAERs) for safety [2]. |

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the logical flow for evaluating its safety, from cellular pathway to clinical trial assessment.

This diagram shows how this compound's selective JAK1 inhibition disrupts the JAK-STAT signaling pathway to reduce inflammation, which can also lead to dose-dependent adverse events monitored via specific laboratory parameters [1] [3].

Laboratory Parameters and Clinical Monitoring

Long-term integrated data from the RA clinical program (up to 6.5 years) supports the safety profile and details specific laboratory changes that inform clinical monitoring protocols [4]:

- Hematological Impact: Decreases in mean hemoglobin, neutrophil, and lymphocyte counts were observed. Grade 3/4 changes occurred in some patients [4].

- Hepatic and Muscle Enzymes: Increases in mean liver enzymes (ALT/AST) and creatine phosphokinase (CPK) were noted [4].

- Lipid Levels: Increases in total cholesterol, LDL, and HDL were seen, though the LDL/HDL ratio remained stable for the 15 mg dose [4].

- Event Rates: The exposure-adjusted event rate (EAER) for hepatic disorders was 9.7 E/100 PY with UPA 15 mg. Anemia and neutropenia rates were 3.1-4.3 and 1.7-5.0 E/100 PY across treatments, respectively [4].

References

- 1. Frontiers | Safety profile and dose-dependent adverse events of this compound in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]

- 2. Efficacy and Safety Through 5 Years (SELECT-NEXT) [jrheum.org]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Impact of this compound on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Safety Profile Across Indications

| Adverse Event of Special Interest | Incidence Rate Range (per 100 Patient-Years) [1] |

|---|---|

| Serious Infection | 1.3 to 4.6 |

| Herpes Zoster | 2.4 to 6.6 |

| Malignancy (excluding NMSC) | 0.2 to 0.9 |

| Nonmelanoma Skin Cancer (NMSC) | 0 to 1.4 |

| Major Adverse Cardiovascular Event (MACE) | 0 to 0.5 |

| Venous Thromboembolism (VTE) | 0 to 0.9 |

| Elevated Creatine Kinase | 0 to 9.2 |

Abbreviations: NMSC, nonmelanoma skin cancer; MACE, major adverse cardiovascular event; VTE, venous thromboembolism.

Detailed Safety Findings by Indication

Safety profiles can vary across different patient populations. The table below details the incidence rates for key safety outcomes from integrated analyses of clinical trials in rheumatologic conditions (RA, PsA, and axial SpA) and a separate broader analysis that also included atopic dermatitis and inflammatory bowel diseases [1] [2].

| Safety Outcome | RA, PsA, Axial SpA (Pooled Analysis) [2] | Broad Analysis (RA, PsA, AxSpA, AD, CD, UC) [1] |

|---|---|---|

| Patient Exposure | ~16,700 patient-years | Over 27,000 patient-years |

| Serious Infections | Generally similar to active comparators (e.g., adalimumab), except higher in PsA (mostly COVID-19 pneumonia) [2] | 4.5 (AD) to 11.0 (UC) per 100 PYs |

| Herpes Zoster | Higher with upadacitinib vs. active comparators (adalimumab, methotrexate) [2] | 2.4 to 6.6 per 100 PYs |

| Malignancy (ex. NMSC) | Low and similar across treatment groups [2] | 0.2 to 0.9 per 100 PYs |

| NMSC | Higher with this compound vs. active comparators in RA and PsA [2] | 0 to 1.4 per 100 PYs |

| MACE | Low and similar across treatment groups [2] | 0 to 0.5 per 100 PYs |

| VTE | Low and similar across treatment groups [2] | 0 to 0.9 per 100 PYs |

| Elevated CPK | Higher with this compound vs. active comparators [2] | Up to 9.2 per 100 PYs |

| Discontinuation due to AEs | 4.1 to 5.8 events per 100 PYs [2] | 2.9 (AS) to 8.3 (UC) per 100 PYs |

Abbreviations: RA, rheumatoid arthritis; PsA, psoriatic arthritis; AxSpA, axial spondyloarthritis; AD, atopic dermatitis; CD, Crohn's disease; UC, ulcerative colitis; PYs, patient-years; CPK, creatine phosphokinase.

Mechanism of Action & Experimental Context

Understanding this compound's safety profile is grounded in its mechanism of action. It is an oral, selective, and reversible inhibitor of Janus kinase (JAK) enzymes, with greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2 [3] [4] [5]. It functions by competing with ATP to inhibit the phosphorylation and activation of STAT proteins, thereby disrupting the signaling of multiple pro-inflammatory cytokines implicated in immune-mediated inflammatory diseases [3] [6].

The following diagram illustrates the JAK-STAT signaling pathway and where this compound acts.

The safety data supporting the long-term profile of this compound is derived from large, integrated analyses of the global SELECT Phase 3 clinical trial program and other studies [1] [2].

- Data Source & Integration: Safety data were pooled from multiple randomized, double-blind, controlled trials for each indication (e.g., 16 studies in one analysis). Data were analyzed up to a cutoff date of August 15, 2024 [1] [2].

- Patient Population: The analyses included thousands of patients across various immune-mediated inflammatory diseases, providing a broad view of the drug's safety [1].

- Outcome Measures & Reporting: Treatment-emergent adverse events (TEAEs) were systematically recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA). To account for different treatment durations, results are reported as exposure-adjusted incidence rates (EAIRs) or exposure-adjusted event rates (EAERs) per 100 patient-years [2]. For critical events like MACE and VTE, independent adjudication committees blinded to treatment assignment verified the events using pre-specified definitions [2].

Key Takeaways for Researchers

- Stable Profile: The long-term safety profile of this compound is consistent with its known mechanisms, with no new safety risks identified even after up to 6 years of observation in clinical trials [1] [7].

- Class Effects Observed: The data confirms the risks associated with JAK inhibition, including serious infections, herpes zoster, and laboratory abnormalities like elevated creatine kinase [1] [2].

- Population Variation: Incidence rates for certain events vary by indication, likely reflecting differences in underlying patient populations, comorbidities, and concomitant medications [1].

References

- 1. Safety Profile of this compound: Descriptive Analysis in Over ... [pubmed.ncbi.nlm.nih.gov]

- 2. POS1097 Long-Term Safety of this compound Across ... [sciencedirect.com]

- 3. This compound: Mechanism of action, clinical, and translational ... [pmc.ncbi.nlm.nih.gov]

- 4. RINVOQ® (this compound) Mechanism of Action [rinvoqhcp.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. 6-Year Data Support Long-Term Safety of this compound [dermatologytimes.com]

Summary of Patient-Reported Outcomes with Upadacitinib

| Condition & Study Name/Type | Key Patient-Reported Outcomes & Improvements | Timeframe & Population Details |

|---|---|---|

| Rheumatoid Arthritis (RA) |

| SELECT-BEYOND (Phase 3 RCT in bDMARD-IR patients) [1] [2] | • Pain, Physical Function, QoL: Significant improvements vs placebo in PtGA, pain, HAQ-DI, SF-36 PCS, and morning stiffness. • Meaningful Improvement: NNT for MCID across most PROs ranged from 4 to 7 patients. | 12-week trial in patients with inadequate response to biologic DMARDs [1] [2]. | | SELECT-COMPARE (Phase 3 RCT in MTX-IR patients) [3] | • Rapid & Superior Benefit: Greater improvements vs placebo and adalimumab across all PROs. • Specifics: Significant improvements in PtGA, pain, HAQ-DI, FACIT-F (fatigue), and morning stiffness severity at Week 12. | 12-week primary analysis; improvements maintained up to 48 weeks in patients with inadequate response to methotrexate [3]. | | ENDEAVOUR (Real-World Observational in the UK) [4] | • Clinical Remission: 40% of patients achieved clinical remission (DAS28 CRP <2.6) at 6 months. • Early PRO Improvement: ePRO data showed reduced fatigue within 7 days and pain within 10 days. | 6-month final analysis in a real-world clinical practice setting [4]. | | Atopic Dermatitis (AD) | | | | Measure Up 1 & 2 (Integrated Phase 3 Trial Analysis) [5] | • Rapid Itch Relief: ≥4-point improvement in Worst Pruritus NRS observed within 1 week. • Broad Symptom Relief: Significant improvements in skin pain, sleep, daily activities, and emotional state. | 16-week analysis in adults and adolescents with moderate-to-severe AD [5]. | | SCALE UP (Real-World Study) [6] | • High Symptom Relief & Satisfaction: Majority reported itch improvement, clear/almost clear skin, and high treatment satisfaction. • Consistency: Outcomes were consistent across different Fitzpatrick Skin Types and racial groups. | Cross-sectional survey; 50% of patients treated for >6 months to a year [6]. | | UP-TAINED (Real-World Study) [7] | • Early Disease Control: 68.8% achieved disease control at 1 month, sustained through 12 months. • Skin Clearance: Over 75% of patients with severe hand/facial eczema achieved clear/almost clear skin at 12 months. | 12-month interim analysis of a 2-year study in moderate-to-severe AD [7]. | | Portuguese Observational Trial (Multiresistant AD) [8] | • Efficacy in Refractory Patients: Significant improvements in EASI, itch, and sleep scores as early as 6 weeks, even after multiple prior treatment failures. | 26-week prospective trial in highly refractory patients [8]. |

Detailed Experimental Protocols

Here are the methodologies from some of the key clinical trials assessing PROs for upadacitinib.

SELECT-BEYOND (RA) and Measure Up 1 & 2 (AD) Trial Designs

The following diagram illustrates the high-level design of these Phase 3 registrational trials.

Phase 3 trial designs for PRO assessment in RA and AD

SELECT-BEYOND (RA) Protocol [1] [2]:

- Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

- Participants: 498 adults with moderate-to-severe RA and an inadequate response to biologic DMARDs (bDMARD-IR) on a background of conventional synthetic DMARDs (csDMARDs).

- Intervention: Patients were randomized 1:1:1 to receive oral this compound (15 mg or 30 mg) or placebo once daily for 12 weeks.

- PRO Assessments: Multiple PROs were evaluated at baseline and week 12, including Patient Global Assessment of Disease Activity (PtGA), pain visual analog scale (VAS), Health Assessment Questionnaire-Disability Index (HAQ-DI), SF-36, duration and severity of morning stiffness, and Insomnia Severity Index (ISI).

Measure Up 1 & 2 (AD) Protocol [5]:

- Study Design: Integrated analysis of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

- Participants: 1683 adults and adolescents with moderate-to-severe AD.

- Intervention: Patients were randomized to receive this compound (15 mg or 30 mg) or placebo once daily as monotherapy for 16 weeks.

- PRO Assessments: PROs were evaluated throughout the 16-week period and included the Worst Pruritus Numerical Rating Scale (WP-NRS), AD Symptom Scale, skin pain, Patient-Oriented Eczema Measure (POEM), Dermatology Life Quality Index (DLQI), and various Patient Global Impression scales.

Real-World Observational Studies

Real-world studies provide evidence of effectiveness in routine clinical practice.

ENDEAVOUR (RA) Methodology [4]:

- Study Design: Prospective observational cohort study.

- Participants: Patients from 14 UK centers with moderate-to-severe RA for whom the decision to initiate this compound had already been made.

- Data Collection: Baseline data were collected retrospectively from patient records. Clinician-reported data were collected at 3 and 6 months. Patient-reported data (ePROs) were collected directly from patients using a mobile application, capturing pain and fatigue scores frequently in the early treatment phase.

UP-TAINED (AD) Methodology [7]:

- Study Design: Prospective, real-world study planned for over 2 years, with an interim analysis at 1 year.

- Participants: 351 patients with moderate-to-severe AD.

- Intervention & Assessment: Patients received this compound 15 mg or 30 mg once daily. The primary endpoint was disease control, measured using the Atopic Dermatitis Control Tool (ADCT), with assessments at 1, 3, and 12 months.

Mechanism of Action & PRO Workflow

This compound's effect on PROs is linked to its mechanism as a Janus kinase (JAK) inhibitor. The diagram below illustrates this logical pathway.

Logical pathway from mechanism of action to PRO improvement

Safety & Tolerability Profile

Across studies, this compound was generally well-tolerated, with a safety profile consistent with its drug class.

- Common Adverse Events: In the UP-TAINED study, 426 adverse events (AEs) were reported in 163 patients, most of which were mild (59.7%) or moderate (34.6%) [7]. Commonly reported AEs included (worsening of) atopic dermatitis, acne, and COVID-19 [7].

- Serious Adverse Events: In the Portuguese observational trial on multiresistant AD, one case of eczema herpeticum led to temporary treatment discontinuation, and one case of herpes zoster was reported [8]. No new safety signals were identified in these studies.

Key Takeaways for Professionals

- Rapid Onset of Action: A key differentiator for this compound is the speed of symptom relief, with PRO improvements observed within days for itch in AD and within 1-2 weeks for pain and fatigue in RA [4] [5].

- Broad & Meaningful Benefits: Improvements are not limited to core disease symptoms but extend across multiple dimensions of health-related quality of life, often reaching normative population values [1] [3].

- Efficacy in Difficult-to-Treat Populations: Robust real-world evidence confirms the drug's effectiveness in patients who have failed multiple advanced therapies, including biologics and other JAK inhibitors [8].

References

- 1. Effects of this compound on patient-reported outcomes [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on patient-reported outcomes [arthritis-research.biomedcentral.com]

- 3. This compound improves patient-reported outcomes vs ... [pmc.ncbi.nlm.nih.gov]

- 4. Real-world clinical outcomes of patients with moderate-to- ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Rapidly Improves Patient-Reported Outcomes ... [ohsu.elsevierpure.com]

- 6. SCALE UP Demonstrates AD Symptom Relief Across All Skin Types... [dermatologytimes.com]

- 7. Real-World Study Reveals Early Success of this compound in AD [medscape.com]

- 8. Use of this compound in Managing... | Actas Dermo-Sifiliográficas [actasdermo.org]

Upadacitinib dosing protocol for Crohn's disease

Pharmacokinetic and Exposure-Response Rationale

The dosing strategy is supported by robust pharmacokinetic (PK) and exposure-response (E-R) data from phase 3 clinical trials.

- Pharmacokinetic Profile: Upadacitinib uses an extended-release formulation. Its PK profile in CD patients is consistent with other approved indications. CD-specific factors like disease location or prior GI surgeries do not meaningfully impact its pharmacokinetics, supporting a standardized dosing regimen [1] [2].

- Exposure-Response for Dose Selection:

- Induction (45 mg): E-R analyses showed that efficacy endpoints for clinical and endoscopic improvement approached a plateau at the median plasma exposures achieved with the 45 mg once-daily dose, confirming it maximizes efficacy during the 12-week induction period [1].

- Maintenance (15 mg vs. 30 mg): Analyses predicted that a 30 mg maintenance dose provides an additional 8-10% benefit for endoscopic response and remission compared to 15 mg in patients who have failed biologic therapy. This supports 15 mg as the standard maintenance dose, with 30 mg as an option for more severe cases [1].

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound and the logical workflow for dose selection based on clinical trial data:

Laboratory Monitoring & Dose Management

Consistent laboratory monitoring is crucial for patient safety. The following table outlines the essential monitoring parameters and corresponding dose management strategies [3] [4].

| Parameter | Baseline & Monitoring Frequency | Action Required |

|---|---|---|

| Lymphocytes (ALC) | Baseline and per routine management | Do not initiate or interrupt therapy if ALC <500 cells/mm³. |

| Neutrophils (ANC) | Baseline and per routine management | Do not initiate or interrupt therapy if ANC <1000 cells/mm³. |

| Hemoglobin | Baseline and per routine management | Do not initiate or interrupt therapy if Hb <8 g/dL. |

| Liver Enzymes (ALT/AST) | Baseline and per routine management | Interrupt therapy if drug-induced liver injury is suspected. |

| Lipids | At 12 weeks and per clinical guidelines | Manage dyslipidemia as appropriate. |

| Creatine Phosphokinase (CPK) | Per routine management | Monitor for muscle pain; dose interruption may be considered. |

Special Population Adjustments:

- Renal Impairment (Severe, CrCl 15-30 mL/min): Induction dose is reduced to 30 mg once daily for 12 weeks, followed by a maintenance dose of 15 mg once daily. This compound is not recommended for patients with end-stage renal disease (CrCl <15 mL/min) [4].

- Hepatic Impairment (Mild/Moderate, Child-Pugh A/B): Induction dose is reduced to 30 mg once daily for 12 weeks, followed by a maintenance dose of 15 mg once daily. It is not recommended in patients with severe hepatic impairment (Child-Pugh C) [4].

- CYP450 3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors requires a dose reduction during induction to 30 mg once daily for 12 weeks, followed by 15 mg once daily for maintenance [4].

Experimental Protocols for Research

For scientists engaged in preclinical and clinical research, the following methodologies are foundational to the data supporting this compound's use.

Protocol 1: Pharmacokinetic (PK) Analysis

This protocol characterizes the PK profile of this compound in a CD patient population [1].

- Study Population: Patients with moderate-to-severe active CD enrolled in phase 2/3 clinical trials.

- Dosing: Administration of this compound 45 mg extended-release tablet once daily.

- Sample Collection: Serial blood samples are collected at pre-dose and multiple time points post-dose (e.g., 1, 2, 4, 6, 8 hours) to define the concentration-time profile.

- Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- PK Parameters Calculation: Non-compartmental analysis is used to determine key parameters, including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and terminal half-life (t~1/2~).

Protocol 2: Exposure-Response (E-R) Analysis

This protocol establishes the relationship between drug exposure and efficacy/safety outcomes [1].

- Exposure Data: Use individual steady-state this compound exposure metrics (e.g., pre-dose concentration or AUC) predicted from population PK models.

- Efficacy Endpoints: Model the relationship between exposure and clinical endpoints (e.g., clinical remission, endoscopic response) at Week 12 (induction) and Week 52 (maintenance). Logistic regression models are typically employed.

- Safety Endpoints: Model the relationship between exposure and safety events (e.g., serious infections, herpes zoster, laboratory abnormalities like decreased hemoglobin). The analysis evaluates the probability of an event over the exposure range.

- Model Simulation: Simulations are performed to predict the response rates for different dosing regimens (e.g., 15 mg vs. 30 mg maintenance) to support dose selection.

Place in Clinical Practice and Future Directions

- Updated Treatment Paradigm: The 2025 ACG clinical guideline reflects a shift away from requiring failure of conventional therapies before starting advanced treatments like this compound in moderate-to-severe CD [5].

- Expanded Indication: The FDA has updated the label for this compound, allowing its use after at least one prior systemic therapy if TNF blockers are clinically inadvisable, moving it earlier in the treatment sequence for some patients [6].

- Safety Profile: this compound's safety profile is consistent with its class. A 2025 systematic review confirmed increased risks of hepatic disorder, neutropenia, acne, and herpes zoster, often in a dose-dependent manner. No significant association was found with renal dysfunction, non-melanoma skin cancer, major adverse cardiovascular events (MACE), or venous thromboembolism (VTE) in this analysis [7].

References

- 1. Pharmacokinetics and Exposure-Response Analyses to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the pharmacokinetics of this compound for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Crohn's Disease - Ulcerative Colitis [rinvoqhcp.com]

- 4. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 5. Updated 2025 ACG clinical guideline for the management ... [gi.org]

- 6. U.S. Food and Drug Administration (FDA) Approves ... [news.abbvie.com]

- 7. Safety profile and dose-dependent adverse events of ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Upadacitinib in Ulcerative Colitis: Efficacy, Safety, and Clinical Implementation

Introduction and Mechanism of Action

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has emerged as an important therapeutic option for patients with moderate-to-severe ulcerative colitis (UC). As a second-generation JAK inhibitor, this compound demonstrates approximately 40-fold higher affinity for JAK1 than JAK2, 130-fold higher affinity for JAK1 than JAK3, and 190-fold higher affinity for JAK1 than TYK2, potentially offering an improved efficacy and safety profile compared to first-generation JAK inhibitors. [1] This selectivity allows this compound to effectively block pro-inflammatory cytokines involved in UC pathogenesis while minimizing disruption to other signaling pathways.

The JAK-STAT signaling pathway plays a fundamental role in the immunopathology of inflammatory bowel disease, with multiple cytokines implicated in UC pathogenesis signaling through this pathway. By preferentially inhibiting JAK1, this compound modulates the immune response and reduces gut inflammation, leading to clinical improvement in patients with active disease. [1] this compound was approved by Health Canada for the treatment of adult patients with moderately to severely active UC who have demonstrated treatment failure to at least one conventional and/or biologic therapy. [2] The recommended regimen consists of oral this compound 45 mg once daily for 8 weeks as induction therapy, followed by 15 mg once daily as maintenance treatment, with 30 mg once daily available for selected patients with refractory, severe, or extensive disease. [2]

Clinical Efficacy Evidence

Phase III Clinical Trial Data

The efficacy of this compound for induction and maintenance therapy in UC has been established in three pivotal phase III randomized controlled trials: U-ACHIEVE Induction (N=474), U-ACCOMPLISH (N=522), and U-ACHIEVE Maintenance (N=1,046). These studies enrolled adult patients with moderate-to-severe UC who had demonstrated inadequate response, loss of response, or intolerance to either conventional therapy or biologic drugs. [2]

Table 1: Efficacy Outcomes in Phase III Induction Trials (Week 8)

| Efficacy Endpoint | This compound 45 mg (%) | Placebo (%) | P-value |

|---|---|---|---|

| Clinical remission | 26.0 | 5.0 | ≤0.001 |

| Clinical response | 66.0 | 26.0 | ≤0.001 |

| Endoscopic improvement | 36.0 | 7.0 | ≤0.001 |

| Endoscopic remission | 14.0 | 2.0 | ≤0.001 |

| Composite clinical endpoint* | 6.4 | 0.9 | ≤0.001 |

| Composite HRQoL endpoint | 18.9 | 5.5 | ≤0.001 |

*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]

In the maintenance phase, patients who achieved clinical response after 8 weeks of induction therapy were re-randomized to receive this compound 15 mg, 30 mg, or placebo for 52 weeks. The results demonstrated dose-dependent efficacy in maintaining clinical remission and other important endpoints. [2]

Table 2: Efficacy Outcomes in Phase III Maintenance Trial (Week 52)

| Efficacy Endpoint | This compound 15 mg (%) | This compound 30 mg (%) | Placebo (%) | P-value vs Placebo |

|---|---|---|---|---|

| Clinical remission | 42.0 | 52.0 | 12.0 | ≤0.001 |

| Clinical response | 77.0 | 83.0 | 40.0 | ≤0.001 |

| Endoscopic improvement | 48.0 | 62.0 | 14.0 | ≤0.001 |

| Corticosteroid-free remission | 39.0 | 48.0 | 9.0 | ≤0.001 |

| Composite clinical endpoint* | 13.1 | 18.3 | 4.5 | ≤0.001 |

| Composite HRQoL endpoint | 22.3 | 24.0 | 8.7 | ≤0.001 |

*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]

Real-World Evidence and Special Populations

A recent multicenter real-world study involving 76 patients with moderate-to-severe UC further confirmed the effectiveness of this compound in clinical practice. After 8 weeks of induction therapy with this compound 45 mg daily, 93.4% of patients achieved clinical response, with 72.4% achieving endoscopic improvement, and 57.9% achieving clinical remission. [4] The study included both biologic-naive (26.3%) and biologic-exposed (73.7%) patients, with comparable efficacy outcomes between these subgroups. Notably, all patients in this real-world analysis had previously demonstrated inadequate response, loss of response, or intolerance to corticosteroids and immunosuppressants. [4]

Extended Induction Therapy

For patients who do not achieve clinical response after the initial 8-week induction period, evidence supports extending induction therapy for an additional 8 weeks. A study evaluating this approach found that among 127 patients without clinical response at Week 8, 59.1% (75/127) subsequently achieved clinical response after 16 weeks of continuous this compound 45 mg therapy. [5] These patients were then eligible to enter maintenance therapy, with 26.5% of those receiving this compound 15 mg and 43.6% of those receiving 30 mg achieving clinical remission at Week 52. [5]

Experimental Protocols and Assessment Methodologies

Patient Selection Criteria

Inclusion Criteria:

- Adult patients (≥18 years) with confirmed diagnosis of ulcerative colitis

- Moderate to severe disease activity, defined as Total Mayo Score >6 points [4]

- Inadequate response, loss of response, or intolerance to corticosteroids, immunosuppressants, or biologic therapies

- For clinical trials: baseline endoscopic subscore ≥2, rectal bleeding subscore ≥1, and stool frequency subscore ≥1 [2]

Exclusion Criteria:

- Diagnosis of Crohn's disease, indeterminate colitis, or toxic megacolon

- Active infection including tuberculosis, hepatitis B/C, HIV

- History of thrombosis or coronary artery disease (relative contraindication) [2]

- Pregnancy or breastfeeding

- Severe hepatic impairment

- Hypersensitivity to this compound or excipients

Dosing Protocol

Table 3: this compound Dosing Regimen for Ulcerative Colitis

| Treatment Phase | Recommended Dose | Duration | Special Considerations |

|---|---|---|---|

| Induction Therapy | 45 mg once daily | 8 weeks | May be extended to 16 weeks if no clinical response at Week 8 [5] |

| Maintenance Therapy | 15 mg once daily | Indefinitely | 30 mg once daily for patients with refractory, severe, or extensive disease [2] |

| Geriatric Maintenance (≥65 years) | 15 mg once daily | Indefinitely | 30 mg dose not recommended [2] |

Efficacy Assessment Protocol

Primary Efficacy Endpoints:

- Clinical remission: Defined as stool frequency subscore (SFS) ≤1, rectal bleeding subscore (RBS) of 0, and endoscopic subscore ≤1 without friability [4] [2]

- Clinical response: Reduction from baseline in Total Mayo Score ≥3 points and ≥30% decrease from baseline, plus reduction in RBS ≥1 or absolute RBS ≤1 [2]

- Endoscopic improvement: Endoscopic subscore ≤1 without friability [4]

- Endoscopic remission: Endoscopic subscore of 0 [4]

Secondary Efficacy Endpoints:

- Corticosteroid-free remission: Clinical remission without corticosteroid use for ≥4 weeks [4]

- Biochemical remission: Fecal calprotectin level <250 μg/g [4]

- Health-related quality of life (HRQoL): Assessed using Inflammatory Bowel Disease Questionnaire (IBDQ), Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F), Work Productivity and Activity Impairment Questionnaire-UC (WPAI:UC), and 36-item Short Form Survey (SF-36) [3]

Assessment Schedule:

- Baseline: Complete Mayo Score, laboratory tests (CBC, CRP, LFTs), fecal calprotectin, colonoscopy

- Week 4: Partial Mayo Score, laboratory tests, safety assessment

- Week 8: Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy for responders

- Week 16 (for extended induction): Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy

- Maintenance (every 3-6 months): Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy at 6-9 months after initiation [2]

Intestinal Ultrasound Assessment Protocol

Emerging evidence supports the use of intestinal ultrasound (IUS) as a non-invasive tool for monitoring treatment response. A standardized protocol should include assessment of the following parameters in each bowel segment: [4]

- Bowel wall thickness (BWT): Measured in millimeters at the thickest point

- Inflammatory fat (iFAT): Presence of hyperechoic creeping fat

- Color Doppler signal (CDS): Vascularity within the bowel wall

- Bowel wall stratification (BWS): Preservation or loss of layer definition

- Milano Ultrasound Criteria (MUC): Comprehensive scoring system

IUS should be performed at baseline, Week 4, and Week 8 during induction, and every 3-6 months during maintenance. Correlation between IUS findings and endoscopic remission has been demonstrated, with MUC <6.2 showing high sensitivity and specificity for predicting endoscopic healing. [4]

Safety Monitoring and Management Protocol

Safety Profile Overview

The safety profile of this compound is consistent with other JAK inhibitors, with the most common adverse events including upper respiratory tract infections, herpes zoster reactivation, elevated creatine phosphokinase (CPK), and acne. [2] [5] Serious infections, venous thromboembolism, and cardiovascular events represent less common but potentially serious adverse effects that require vigilant monitoring.

Safety Monitoring Protocol

Baseline Assessment:

- Complete blood count, comprehensive metabolic panel, lipid profile

- Hepatitis B/C serology, HIV screening, tuberculosis screening (quantiferon or PPD)

- Pregnancy test for women of childbearing potential

- Cardiovascular risk assessment

Routine Monitoring During Therapy:

- Monthly for first 3 months: CBC, LFTs, CPK

- Quarterly: Lipid profile, comprehensive metabolic panel

- Annually: Tuberculosis screening, cardiovascular risk reassessment

Special Considerations:

- Herpes zoster: Rates increase with longer duration of exposure; consider prophylactic antiviral therapy in high-risk patients [5]

- Thromboembolism: Discontinue therapy in patients with suspected thrombosis

- Hepatic impairment: Not recommended in patients with severe hepatic impairment

- Vaccinations: Live vaccines are contraindicated; non-live vaccines (including injected flu and COVID-19 vaccines) are permitted [6]

Pathway and Clinical Decision Framework

Diagram 1: this compound Treatment Algorithm for Ulcerative Colitis

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of moderate-to-severe ulcerative colitis, offering both rapid induction of clinical response and durable maintenance of remission. The selective JAK1 inhibition profile provides a potentially favorable risk-benefit ratio, supported by robust phase III clinical trial data and growing real-world evidence.

Key advantages of this compound include its oral administration, rapid onset of action (with some patients experiencing improvement within days), and efficacy in both biologic-naive and biologic-experienced patients. [4] [6] The option for extended induction therapy in initial non-responders further enhances its clinical utility. [5]

Future research should focus on direct comparisons with other advanced therapies, optimization of treatment sequencing, and identification of biomarkers predictive of response. Additionally, long-term registry data will be valuable for further characterizing the safety profile in real-world practice and special populations.

References

- 1. The role of this compound in the treatment of ulcerative colitis [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Review - this compound (Rinvoq) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Achievement of long-term treatment goals in this compound- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound Treatment in Moderate-to-Severe... Induction [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound for 16-week extended ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [crohnsandcolitis.org.uk]

Upadacitinib treatment protocol for psoriatic arthritis

Clinical Rationale and Mechanism of Action

Psoriatic arthritis (PsA) is a chronic, immune-mediated inflammatory disorder characterized by joint inflammation, enthesitis, dactylitis, and skin psoriasis. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical upstream regulator of multiple cytokine networks involved in PsA pathogenesis, including those involving IL-23 and IL-17 [1]. Upadacitinib is an oral, selective JAK inhibitor that preferentially inhibits JAK1 over JAK2, JAK3, and TYK2 [2]. This selectivity allows it to modulate the immune signaling of key cytokines implicated in PsA while potentially minimizing off-target effects [3].

The diagram below illustrates the targeted mechanism of this compound within the JAK-STAT pathway.

Summary of Clinical Efficacy and Safety Data

Clinical trials have demonstrated the robust efficacy of this compound across multiple domains of psoriatic arthritis. The data in the tables below are synthesized from multiple clinical studies and meta-analyses [4] [1] [3].

Table 1: Clinical Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks

| Efficacy Endpoint | Placebo | This compound 15 mg | This compound 30 mg | Source/Study |

|---|---|---|---|---|

| ACR20 Response | ~20-30% | ~57-71% | ~64-74% | Meta-analysis [3] |

| ACR50 Response | ~11-15% | ~37-43% | ~45-51% | Clinical Trial Data [1] |

| ACR70 Response | ~2% | ~14% | ~21% | Clinical Trial Data [1] |

| sIGA 0/1 (Skin Clearance) | ~10-11% | ~40% | ~49% | Clinical Trial Data [1] |

Table 2: Safety Profile and Incidence of Adverse Events (per 100 Patient-Years)

| Safety Event | This compound 15 mg | This compound 30 mg | Notes |

|---|---|---|---|

| Any Treatment-Emergent AE | 283.1 | 273.4 | Rates from cumulative maintenance population [5] |

| Serious AEs | 16.0 | 14.6 | Rates from cumulative maintenance population [5] |

| Herpes Zoster | >5.0 | >5.0 | Most common AEs of special interest [5] [4] |

| Hepatic Disorder | >5.0 | >5.0 | Dose-dependent relationship observed [5] [4] |

| Creatine Phosphokinase (CPK) Elevation | >5.0 | >5.0 | Often transient [5] [4] |

| Neutropenia | Increased Risk | Increased Risk | Dose-dependent relationship observed [4] |

| Acne | Increased Risk | Increased Risk | Dose-dependent relationship observed [4] |

| Major Adverse Cardiovascular Events (MACE) | No significant association vs. placebo | No significant association vs. placebo | Based on meta-analysis [4] |

| Venous Thromboembolism (VTE) | No significant association vs. placebo | No significant association vs. placebo | Based on meta-analysis [4] |

Detailed Experimental and Treatment Protocols

Clinical Trial Design and Endpoints

For Phase 3 clinical trials, such as the SELECT-PsA program, a randomized, double-blind, placebo- and active-comparator-controlled design is standard.

- Population: Adults with active PsA (≥3 tender and ≥3 swollen joints) despite prior therapy with non-biologic DMARDs or biologic DMARDs [3].

- Intervention Groups:

- Group 1: this compound 15 mg once daily.

- Group 2: this compound 30 mg once daily.

- Control Group: Placebo or an active comparator (e.g., Adalimumab 40 mg bi-weekly) [6].

- Primary Efficacy Endpoints (Assessed at Week 12 or 24):

- ACR20 Response: A 20% improvement in the American College of Rheumatology core set of measures.

- sIGA 0/1: Static Investigator's Global Assessment of psoriasis scored 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

- Key Secondary Endpoints:

- ACR50/ACR70 response.

- Resolution of enthesitis (e.g., using Leeds Enthesitis Index) and dactylitis.

- Change in Health Assessment Questionnaire-Disability Index (HAQ-DI).

- Radiographic progression (van der Heijde-Sharp modified total score).

Laboratory and Clinical Monitoring Protocol

Consistent safety monitoring is critical throughout the treatment course. The following protocol aligns with prescribing information and clinical guidelines [7] [2].

Table 3: Essential Laboratory and Clinical Monitoring Schedule

| Parameter | Baseline | During Treatment (Periodically, e.g., every 12 weeks) | Action Required |

|---|---|---|---|

| CBC with Differential | Mandatory | Mandatory | Do not initiate if ANC <1,000 cells/mm³, ALC <500 cells/mm³, or Hgb <8 g/dL. Interrupt therapy if levels fall below these thresholds [7]. |

| Hepatic Enzymes (ALT/AST) | Mandatory | Mandatory | Interrupt therapy if drug-induced liver injury is suspected until evaluation is complete [7]. |

| Lipid Panel | Mandatory | At ~12 weeks and per guidelines thereafter | Monitor for elevations in LDL-C and HDL-C; manage according to hyperlipidemia guidelines [7]. |

| Renal Function | Mandatory | As clinically indicated | Dose adjustment to 15 mg daily is recommended for patients with severe renal impairment (eGFR 15-<30 mL/min/1.73 m²) [2]. |

| Infection Screening | Screen for TB, viral hepatitis (HBV/HCV), and other opportunistic infections. | Monitor for signs/symptoms of infection (including herpes zoster) during treatment. | Do not initiate during an active, serious infection. Interrupt therapy if a serious infection develops [2]. |

Conclusion and Future Directions

This compound represents an effective oral targeted therapy for the management of PsA, demonstrating significant efficacy across joint and skin domains. Its safety profile is consistent with the JAK inhibitor class, characterized by an increased risk of herpes zoster and other dose-dependent laboratory abnormalities, but no significant signal for MACE or VTE in recent meta-analyses [4] [3].

Future research should focus on:

- Long-term Outcomes: Continued reporting from long-term extension studies (e.g., beyond 2 years) to solidify the safety and durability of response [5].

- Novel Indications: Exploring its efficacy in other immune-mediated diseases and its impact on extra-articular manifestations, such as anxiety and depression in PsA patients [6].

- Personalized Medicine: Refining patient selection criteria to optimize the risk-benefit ratio for individual patients.

References

- 1. Janus Kinase Inhibitors As Emerging Therapy in the ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Dosage, Side Effects, Warnings - Drugs.com this compound [drugs.com]

- 3. Efficacy and safety of this compound for patients with immune ... [frontiersin.org]

- 4. Safety profile and dose-dependent adverse events of ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound maintenance therapy in ... [pubmed.ncbi.nlm.nih.gov]

- 6. to improve anxiety in patients with adalimumab- this compound ... treated [pmc.ncbi.nlm.nih.gov]

- 7. RINVOQ® (this compound) Dosing for Atopic Dermatitis [rinvoqhcp.com]

Upadacitinib administration in rheumatoid arthritis clinical trials

Integrated Safety Profile in RA Clinical Trials

The safety profile of upadacitinib 15 mg once daily is primarily derived from the large, integrated SELECT phase 3 clinical program. The data, representing over 7,000 patient-years of exposure, support its acceptable safety profile for the treatment of RA, with no new safety risks identified in long-term follow-up [1].

Table 1: Exposure-Adjusted Event Rates (EAERs) of Key Safety Outcomes in the RA SELECT Phase 3 Program (this compound 15 mg) [2]

| Safety Outcome | Event Rate (E/100 PY) |

|---|---|

| Any Treatment-Emergent Adverse Event (TEAE) | 205.5 - 278.1 |

| Serious TEAEs | 14.0 (in RoW population) |

| TEAEs Leading to Discontinuation | 4.5 - 5.4 |

| Deaths | 0 - 0.8 |

| Serious Infections | 0 - 3.9 |

| Herpes Zoster | 1.6 - 3.6 |

| Major Adverse Cardiovascular Events (MACE) | 0 - 0.4 |

| Venous Thromboembolism (VTE) | <0.1 - 0.4 |

| Malignancies (excluding NMSC) | 0.3 - 1.4 |

| Non-Melanoma Skin Cancer (NMSC) | 0 - 0.8 |

| Elevated CPK (as an AE) | 4.4 - 7.9 |

Key Safety Observations:

- Comparative Data: In the RA and psoriatic arthritis populations, rates of herpes zoster, non-melanoma skin cancer, and elevations in creatine phosphokinase (CPK) were higher with this compound than with active comparators like adalimumab or methotrexate [2].

- Consistency Across Populations: A sub-analysis of Latin American (LATAM) patients found that safety was generally similar to the Rest of World (RoW) population. Rates of serious AEs and AEs leading to discontinuation were numerically lower in LATAM patients, while malignancies (excluding NMSC) were less common [1].

- Laboratory Abnormalities: Commonly observed laboratory abnormalities included decreases in hemoglobin, lymphocyte, and neutrophil counts, and elevations in liver enzymes and CPK [1].

Essential Protocols for Patient Monitoring

Rigorous patient monitoring and screening are mandated due to the known risks associated with JAK inhibitors, as reflected in the FDA boxed warning [3].

Table 2: Essential Pre-Treatment and On-Treatment Monitoring Protocols [4]

| Monitoring Area | Protocol and Frequency |

|---|---|

| Pre-Treatment Screening | |

| Latent Tuberculosis (TB) | Test all patients for latent TB before initiation. Treat latent infection prior to therapy [4] [3]. |

| Viral Hepatitis | Complete a viral hepatitis panel [4]. |

| Complete Blood Count (CBC) | Establish baseline levels [4]. |

| Hepatic and Renal Function | Establish baseline liver and kidney function [4]. |

| Lipid Panel | Check baseline lipid levels [4]. |

| Pregnancy Status | Verify in females of childbearing potential [4]. |

| On-Treatment Monitoring | |

| Lipid Levels | Monitor approximately 12 weeks after initiating therapy [4]. |

| CBC, Liver, and Renal Function | Monitor periodically according to routine patient management [4]. |

| Infection Monitoring | Monitor for the development of signs and symptoms of infection during and after treatment [3]. |

| General Considerations | |

| Vaccinations | Ensure immunizations are up-to-date prior to treatment initiation [4]. Avoid live vaccines during therapy [3]. |

| Concomitant Therapy | Not recommended for use with other JAK inhibitors, biologic DMARDs, or potent immunosuppressants like azathioprine and cyclosporine [4] [3]. |

Mechanism of Action & Experimental Framework

Understanding the mechanism is fundamental to interpreting clinical trial outcomes. The following diagram and framework outline the biological pathway and key experimental considerations.

Key Experimental & Methodological Notes for Clinical Trials:

- Dosing: The approved and studied dose for RA in clinical trials is 15 mg once daily, administered as an oral extended-release tablet, either as monotherapy or in combination with methotrexate/non-biologic DMARDs [2] [4].

- Patient Population: Phase 3 trials included RA patients aged ≥18 years with moderately to severely active disease, including those who were methotrexate-naïve, had an inadequate response to csDMARDs, or had an inadequate response to biologic DMARDs [1].

- Endpoint Adjudication: To ensure data integrity, major clinical events are typically adjudicated by independent, blinded committees. This includes:

- Cardiovascular Adjudication Committee: Adjudicates all deaths, potential CV events, MACE, and venous thromboembolic events (VTE) [2] [1].

- Sponsor Adjudication: Experts independent of the clinical program often adjudicate events like gastrointestinal perforations and active/latent tuberculosis using pre-specified definitions [2].

- Data Analysis: Safety data are routinely presented as exposure-adjusted event rates (EAERs) per 100 patient-years (E/100 PY) to account for differing follow-up times across treatment arms. This allows for a more accurate comparison of risk between therapies [2].

Conclusion for Clinical development

The extensive clinical trial data for this compound in rheumatoid arthritis provides a clear framework for its use in drug development and clinical practice. Its efficacy is coupled with a definable and manageable safety profile that necessitates vigilant screening and monitoring protocols, particularly for infections, cardiovascular risks, and laboratory abnormalities. The consistency of its safety profile across global populations reinforces its utility as a treatment option.

References

- 1. Safety of this compound in Latin American patients with rheumatoid ... [link.springer.com]

- 2. Safety profile of this compound over 15 000 patient-years across... [pmc.ncbi.nlm.nih.gov]

- 3. RINVOQ® (this compound) Mechanism of Action [rinvoqhcp.com]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Upadacitinib Combination Therapy with Methotrexate

Introduction

Upadacitinib is an oral selective Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 over other JAK family enzymes, modulating the signaling pathways of various cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases. Methotrexate (MTX) remains the first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD) for rheumatoid arthritis and other autoimmune conditions. The combination therapy of this compound with methotrexate represents an important treatment strategy for patients with inadequate response to methotrexate alone, offering enhanced efficacy through complementary mechanisms of action while maintaining an acceptable safety profile. These application notes provide researchers and drug development professionals with detailed protocols and evidence-based guidance for implementing this combination therapy in both clinical and research settings, supported by recent clinical trial data and analytical methodologies.

The JAK-STAT signaling pathway serves as a fundamental intracellular communication route for numerous cytokines, growth factors, and hormones. In inflammatory diseases such as rheumatoid arthritis, dysregulation of this pathway leads to overexpression of pro-inflammatory cytokines including various interleukins, interferons, and colony-stimulating factors. By inhibiting JAK-mediated phosphorylation and activation of STAT proteins, this compound effectively disrupts the transcription of inflammatory genes, thereby reducing the pathological inflammation that characterizes autoimmune diseases. When combined with methotrexate, which exerts anti-inflammatory effects through adenosine signaling and purine metabolism inhibition, the dual mechanism provides synergistic control of disease activity across multiple inflammatory pathways.

Clinical Efficacy Data

Rheumatoid Arthritis Clinical Trials

The SELECT-EARLY randomized controlled trial evaluated this compound monotherapy versus methotrexate monotherapy in MTX-naïve patients with moderately to severely active rheumatoid arthritis over a 5-year period. This landmark study demonstrated that This compound 15 mg and 30 mg consistently outperformed methotrexate across multiple efficacy endpoints. At week 260, observed case analyses revealed that 53% and 59% of patients achieved CDAI remission with this compound 15 mg and 30 mg respectively, compared to 43% with methotrexate monotherapy. Non-responder imputation analyses further confirmed the superior performance of this compound over methotrexate for all clinical endpoints, including CDAI, DAS28(CRP), and ACR responses (all nominal P < 0.001). Additionally, this compound treatment resulted in numerically greater inhibition of structural joint progression through week 260 compared to MTX, as measured by changes in modified Total Sharp Score, highlighting the disease-modifying potential of this therapeutic approach [1] [2].

The SELECT-MONOTHERAPY trial specifically assessed this compound as monotherapy in patients with inadequate response to methotrexate. At 14 weeks, patients switching to this compound 15 mg once daily demonstrated significantly greater improvements in disease activity compared to those continuing methotrexate monotherapy. The ACR50 response rates (50% improvement in disease symptoms) were 52% for this compound 15 mg and 56% for this compound 30 mg versus 28% for methotrexate at week 12 (P < 0.001). Similarly, DAS28(CRP) remission (<2.6) at week 24 was achieved in 48% and 50% of patients receiving this compound 15 mg and 30 mg respectively, compared to only 19% of those continuing methotrexate (P < 0.001) [3]. These robust efficacy results establish the foundation for this compound's value in patients with insufficient response to methotrexate monotherapy.

Psoriatic Arthritis and Other Indications

In psoriatic arthritis, a pooled analysis from the SELECT-PsA 1 and SELECT-PsA 2 trials demonstrated that this compound maintains consistent efficacy whether administered as monotherapy or in combination with non-biologic DMARDs, primarily methotrexate. The placebo-subtracted treatment effects for ACR20 at week 12 were 33.7% (95% CI 24.4, 43.1) and 34.0% (95% CI 27.9, 40.1) for this compound 15 mg monotherapy and combination therapy respectively, indicating comparable efficacy between the two administration approaches. For the higher 30 mg dose, the treatment effects were 45.7% (95% CI 36.9, 54.5) for monotherapy and 39.6% (95% CI 33.7, 45.5) for combination therapy. This consistent performance across administration routes provides clinicians with flexibility in treatment planning, particularly for patients who cannot tolerate methotrexate or have contraindications to combination therapy [4].

Table 1: Clinical Efficacy of this compound in Rheumatoid Arthritis Through 5 Years (SELECT-EARLY Trial)

| Efficacy Parameter | This compound 15 mg | This compound 30 mg | Methotrexate |

|---|---|---|---|

| CDAI Remission (Week 260, AO) | 53% | 59% | 43% |

| ACR50 Response (Week 12) | 52% | 56% | 28% |

| DAS28(CRP) <2.6 (Week 24) | 48% | 50% | 19% |

| No Radiographic Progression (Week 24) | 88% | 89% | 78% |

| Patients with No Rescue Therapy (Week 26) | 81% | 85% | 70% |

Beyond rheumatoid and psoriatic arthritis, this compound has demonstrated efficacy in multiple immune-mediated inflammatory diseases, including ankylosing spondylitis, atopic dermatitis, ulcerative colitis, and Crohn's disease. In many of these conditions, particularly the inflammatory bowel diseases, this compound is typically administered as monotherapy, though combination approaches may be explored in refractory cases. For ulcerative colitis, the approved induction regimen is 45 mg once daily for 8 weeks, followed by 15 mg or 30 mg once daily for maintenance. Similarly, for Crohn's disease, the induction dose is 45 mg once daily for 12 weeks, followed by 15 mg or 30 mg once daily for maintenance [5]. These dosing strategies highlight the adaptable pharmacokinetic profile of this compound across different disease states and severity levels.

Table 2: Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks (SELECT-PsA 1 and 2 Trials)

| Efficacy Measure | This compound 15 mg Monotherapy | This compound 15 mg Combination | This compound 30 mg Monotherapy | This compound 30 mg Combination |

|---|---|---|---|---|

| ACR20 (Week 12) | 33.7%* | 34.0%* | 45.7%* | 39.6%* |

| ACR50 (Week 24) | 40% | 38% | 54% | 47% |

| ACR70 (Week 24) | 22% | 20% | 36% | 28% |

| PASI 75 (Week 16) | 52% | 56% | 68% | 66% |

| MDA (Week 24) | 29% | 27% | 42% | 35% |

*Placebo-subtracted treatment effects

Safety Profile

Adverse Event Monitoring

The safety profile of this compound has been extensively characterized across multiple clinical trials and long-term extension studies. In the 5-year SELECT-EARLY trial, the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation were generally numerically higher in patients receiving this compound 30 mg compared to both this compound 15 mg and methotrexate monotherapy. Specifically, rates of serious infections, herpes zoster, creatine phosphokinase (CPK) elevation, nonmelanoma skin cancer, and neutropenia were numerically higher with this compound than with methotrexate. However, the observed safety profile of this compound over 5 years remained consistent with earlier trial results and integrated phase 3 safety analyses, with no new safety signals identified during the extended observation period [1] [2].

The SELECT-PsA trials provided additional insights into the safety profile of this compound when used in combination with non-biologic DMARDs. While the overall frequency of adverse events was generally similar for this compound monotherapy and combination therapy, specific laboratory abnormalities showed differential patterns. Hepatic disorders and creatine phosphokinase elevation were more commonly observed with combination therapy compared to monotherapy. This pattern suggests that concomitant administration with methotrexate may potentiate certain metabolic effects, necessitating regular monitoring of liver function tests and CPK levels in patients receiving combination therapy. Other adverse events of interest including major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies occurred at low frequencies consistent with the known safety profile of JAK inhibitors as a class [4] [6].

Risk Mitigation Strategies

Pre-treatment screening represents a critical component of risk mitigation for this compound combination therapy. Before initiating treatment, healthcare providers should ensure that immunizations are up-to-date according to current guidelines and assess for active or latent tuberculosis through appropriate screening tests. Additional baseline evaluations should include liver function tests, viral hepatitis serology, complete blood count with differential, renal function assessment, and pregnancy status in females of childbearing potential. These comprehensive baseline assessments help identify patients who may be at increased risk for specific adverse events and establish reference values for ongoing monitoring during treatment [5].

Ongoing vigilance and monitoring throughout the treatment course are essential for early detection and management of potential adverse events. Regular assessment of liver enzymes, renal function, lipid profiles, complete blood counts, and creatine phosphokinase levels is recommended at baseline and periodically during treatment. For patients with specific risk factors or developing abnormalities, more frequent monitoring may be necessary. Clinical vigilance for signs and symptoms of serious infections, cardiovascular events, and thromboembolic events should be maintained throughout therapy, with prompt intervention and potential treatment interruption or discontinuation when significant adverse events occur. The FDA-approved boxed warning for this compound highlights the increased risk of serious infections, mortality, malignancies, major adverse cardiovascular events, and thrombosis, particularly in patients with pre-existing cardiovascular risk factors or current smokers [5] [6].

Pharmacokinetics and Analytical Methods

Simultaneous Drug Measurement

The development and validation of a UPLC-MS/MS method for the simultaneous quantification of this compound and methotrexate in biological matrices represents a significant advancement for pharmacokinetic studies of combination therapy. This innovative method employs protein precipitation (PPT) for sample preparation, which offers advantages of simplicity, rapidity, and effectiveness for both analytes. Chromatographic separation is achieved using a Waters UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a gradient elution mode. The flow rate is set at 0.3 mL/min with a total run time of 6.5 minutes, providing efficient separation of both compounds and the internal standard (tofacitinib) while maintaining acceptable analysis throughput for routine application [7].

The mass spectrometric detection utilizes positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. The specific transition ions monitored are m/z 389.30 → 243.10 for this compound, m/z 455.20 → 308.20 for methotrexate, and m/z 313.20 → 149.10 for the internal standard (tofacitinib). This method has been comprehensively validated according to regulatory guidelines, demonstrating linearity over concentration ranges of 1-1000 ng/mL for this compound and 5-1000 ng/mL for methotrexate, with correlation coefficients (r) greater than 0.995 for both analytes. The precision and accuracy values fall within acceptable limits (<15% for both intra-day and inter-day measurements), confirming the reliability of this method for quantitative analysis in pharmacokinetic studies and therapeutic drug monitoring applications [7].

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that support once-daily dosing. Following oral administration of the extended-release formulation, absorption occurs rapidly with peak plasma concentrations achieved within 2-4 hours. The drug demonstrates approximately 52% plasma protein binding, indicating moderate protein binding that is not likely to result in significant displacement interactions. This compound undergoes extensive metabolism primarily via CYP3A4 enzymes, with minor contributions from CYP2D6, resulting in multiple metabolites with reduced pharmacological activity compared to the parent drug. The mean terminal elimination half-life ranges from 8 to 14 hours, supporting once-daily dosing regimens. Excretion occurs primarily via fecal elimination (38% as unchanged drug) and renal elimination (24% as unchanged drug), with complete clearance within 24 hours of discontinuation [5].